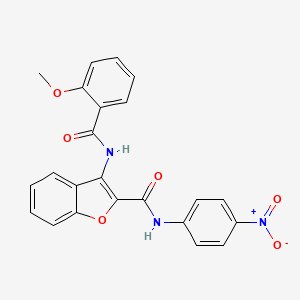

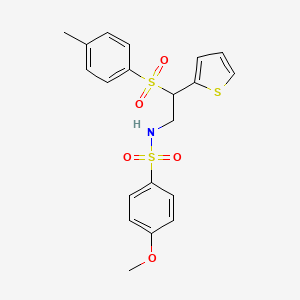

![molecular formula C14H19NO3S B3019968 2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide CAS No. 1281686-79-0](/img/structure/B3019968.png)

2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the synthesis of "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide" is not explicitly described in the provided literature, dimethyl sulfoxide is noted for its role as a solvent and synthon in organic chemistry. It has been used as a building block for various synthetic transformations, including methylation, methylenation, and methylsulfonylation reactions . This suggests that DMSO or related sulfonyl compounds could potentially be involved in the synthesis of the compound , either as solvents or as reagents.

Molecular Structure Analysis

The molecular structure of "this compound" would include a sulfonyl group attached to a butanamide backbone, with additional substituents that include a dimethyl group and a phenylethenyl group. The influence of the sulfonyl group on the NMR spectra of the ring to which it is bonded has been discussed in the context of N-sulphinylamine derivatives . This information could be extrapolated to predict the electronic effects of the sulfonyl group on the molecular structure of the compound .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of "this compound." However, they do discuss the reactivity of related sulfonyl compounds. For example, N-sulphinylamine derivatives have been shown to undergo cycloaddition reactions with dienes, and the kinetics of these reactions have been studied . This could imply that the compound may also participate in similar cycloaddition reactions due to the presence of the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not covered in the provided papers. Nonetheless, DMSO is known for its ability to dissolve a wide range of compounds, including polycyclic aromatic hydrocarbons and amino acids . This solvent property of DMSO could be relevant when considering the solubility and handling of the compound . Additionally, the stability and non-toxicity of DMSO as a solvent might also be reflected in the handling characteristics of sulfonyl-containing compounds like "this compound" .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-4-14(2,3)13(16)15-19(17,18)11-10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,15,16)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPWYZSJIRLBPC-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

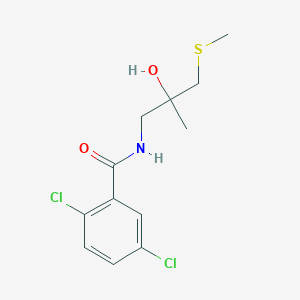

![3-Methyl-8-(4-methylpiperidin-1-yl)-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3019886.png)

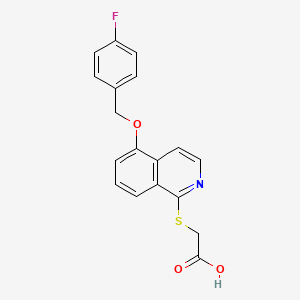

![4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3019897.png)

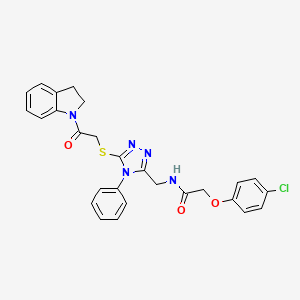

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)

![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)

![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019903.png)

![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)

![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)